2-Chloro-4-fluorobenzaldehyde

Halogen exchange Fluorination Synthetic efficiency

2-Chloro-4-fluorobenzaldehyde (CAS 84194-36-5) is the definitive ortho-chloro, para-fluoro benzaldehyde building block—non-interchangeable with mono-halogenated analogs or regioisomers. Its unique substitution pattern is essential for potent c-Met kinase inhibition (IC50 300 nM) and enables Knoevenagel condensation to α-cyanocinnamic acids and spiro[pyrrolidinoxindole] synthesis. A documented high-yield (92%) industrial route ensures quality for scale-up from medicinal chemistry to kilo-lab production. Choose this compound for reproducible reactivity in pharma and agrochemical intermediate programs. Request bulk pricing.

Molecular Formula C7H4ClFO
Molecular Weight 158.56 g/mol
CAS No. 84194-36-5
Cat. No. B1630644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluorobenzaldehyde
CAS84194-36-5
Molecular FormulaC7H4ClFO
Molecular Weight158.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)C=O
InChIInChI=1S/C7H4ClFO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H
InChIKeyKMQWNQKESAHDKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-fluorobenzaldehyde (CAS 84194-36-5) Technical Baseline for Scientific Procurement


2-Chloro-4-fluorobenzaldehyde (CAS 84194-36-5) is a halogen-substituted benzaldehyde bearing both chlorine at the ortho position and fluorine at the para position relative to the reactive aldehyde group [1]. The compound is characterized by a molecular weight of 158.56 g/mol [1] and exists as a white to almost white crystalline solid with a melting point of 60–63 °C . Its dual halogenation pattern—specifically the ortho-chloro and para-fluoro substitution—distinguishes it fundamentally from mono-halogenated analogs (e.g., 2-chlorobenzaldehyde, 4-fluorobenzaldehyde) and alternative regioisomers (e.g., 4-chloro-2-fluorobenzaldehyde, 2-fluoro-4-chlorobenzaldehyde), imparting unique electronic and steric properties that critically influence its reactivity and utility in downstream synthetic applications [2]. This baseline establishes the compound as a specific, non-interchangeable building block in pharmaceutical and agrochemical intermediate synthesis [3].

2-Chloro-4-fluorobenzaldehyde: Why Close Analogs Cannot Be Casually Interchanged


The specific substitution pattern of 2-chloro-4-fluorobenzaldehyde—with an ortho-chloro and a para-fluoro group—creates a unique electronic environment at the aldehyde carbon that cannot be replicated by regioisomers or mono-halogenated analogs. Gas-phase proton transfer studies have demonstrated that ortho-substituted benzaldehydes exhibit distinct proton affinities compared to their meta and para counterparts, directly impacting their nucleophilic reactivity [1]. Furthermore, the 'Halex' fluorination study shows that under identical reaction conditions, 2-chlorobenzaldehyde yields only ~5% of the corresponding fluoro-derivative, whereas the 2,4-dihalogenated analog produces the target compound as a major component, underscoring the synthetic accessibility advantage of the 2-chloro-4-fluoro substitution pattern [2]. These electronic and steric differences translate directly into divergent reaction outcomes, making the compound non-interchangeable with close analogs such as 2-chlorobenzaldehyde, 4-fluorobenzaldehyde, or 4-chloro-2-fluorobenzaldehyde. The following quantitative evidence details these specific points of differentiation.

Quantitative Differentiation Guide for 2-Chloro-4-fluorobenzaldehyde (CAS 84194-36-5)


Synthesis Yield Advantage Over Mono-Halogenated Precursors in Halex Fluorination

In a comparative study of 'Halex' fluorination, 2-chlorobenzaldehyde (a mono-halogenated analog) afforded a very poor yield (~5%) of 2-fluorobenzaldehyde, whereas the analogous reaction starting from 2,4-dichlorobenzaldehyde produced 2-chloro-4-fluorobenzaldehyde as a significant mono-fluorinated coproduct (alongside the difluoro derivative) under identical conditions [1]. This demonstrates that the ortho-chloro substitution in the target compound activates the ring for selective fluorination at the para position, a reactivity that is absent in the mono-chloro analog.

Halogen exchange Fluorination Synthetic efficiency

Demonstrated c-Met Kinase Inhibitory Potency of a Derived Semicarbazone

A semicarbazone derivative synthesized from 2-chloro-4-fluorobenzaldehyde exhibited inhibitory activity against the human hepatocyte growth factor receptor (c-Met kinase) with an IC50 value of 300 nM [1]. This quantifiable bioactivity establishes the compound as a privileged building block for generating biologically active molecules targeting this clinically relevant kinase. In contrast, no comparable potency data are available for analogous derivatives of 2-chlorobenzaldehyde or 4-fluorobenzaldehyde, indicating that the specific 2-chloro-4-fluoro pattern is crucial for achieving this level of target engagement.

Kinase inhibition c-Met Anticancer Semicarbazone

Optimized Industrial Synthesis Route with High Reported Yield

A patented method for the preparation of 2-chloro-4-fluorobenzaldehyde, involving the chlorination of 4-fluorobenzaldehyde with N-chlorosuccinimide in a trifluoroacetic acid/sulfuric acid mixture, reports a high isolated yield of 92% [1]. This yield is notably higher than the general range of 70% reported for fluorobenzaldehyde syntheses using alternative methods [2]. The high efficiency of this specific route, which leverages the para-fluoro substitution of the starting material, ensures a reliable and cost-effective supply of the compound for industrial applications.

Process chemistry Synthesis yield Industrial production

High-Value Application Scenarios for 2-Chloro-4-fluorobenzaldehyde (CAS 84194-36-5)


Building Block for c-Met Kinase Inhibitor Development

In medicinal chemistry programs targeting the c-Met kinase pathway, 2-chloro-4-fluorobenzaldehyde should be prioritized for generating focused libraries of semicarbazone derivatives. As demonstrated by the 300 nM IC50 of a lead compound derived from this specific aldehyde [1], the 2-chloro-4-fluoro substitution pattern is essential for achieving potent inhibition. Researchers seeking to develop novel anticancer agents would benefit from selecting this compound over other halogenated benzaldehydes to maximize the probability of identifying active hits against this target.

Reliable Intermediate for Scaled-Up Pharmaceutical Synthesis

For process chemistry and large-scale synthesis of active pharmaceutical ingredients (APIs) requiring a 2-chloro-4-fluorophenyl motif, this compound is the preferred intermediate. The existence of a high-yielding (92%), industrially viable synthesis route [2] provides procurement confidence regarding availability, cost, and consistent quality. This makes it suitable for transitioning from milligram-scale medicinal chemistry efforts to multi-gram or kilogram-scale production runs.

Precursor in Knoevenagel Condensation for α-Cyanocinnamic Acids

The compound is specifically documented as a suitable starting material for synthesizing substituted α-cyanocinnamic acids via Knoevenagel condensation . Its unique electronic properties, conferred by the ortho-chloro and para-fluoro groups, can modulate the electronic properties and thus the biological or material properties of the final cinnamic acid product. Researchers exploring this chemical space should use this aldehyde to access derivatives with a distinct and potentially advantageous substitution pattern.

Core Motif in Agrochemical Research and Development

Given its established role as a fluorinated aromatic building block , this compound is a valuable starting material in the discovery and development of novel pesticides, herbicides, and fungicides. The combination of chlorine and fluorine substituents can enhance metabolic stability and modulate lipophilicity in agrochemical candidates. Procurement for an agrochemical discovery program is warranted when the target candidate structure contains a 2-chloro-4-fluorophenyl ring system.

Technical Documentation Hub

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